molecular formula C23H15N3O2S B11709184 2-{2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one

2-{2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one

Cat. No.: B11709184
M. Wt: 397.5 g/mol
InChI Key: QZEDBVFDQDHXLR-ZMOGYAJESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a benzylidenehydrazinyl group, a thiazole ring, and a benzochromenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one typically involves multi-step reactions. One common synthetic route includes the condensation of 3-acetylcoumarin with benzaldehyde in the presence of piperidine to form the intermediate chalcone. This intermediate then undergoes cyclization with thiosemicarbazide to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially unique properties.

Scientific Research Applications

2-{2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The thiazole ring and benzochromenone moiety play crucial roles in binding to these targets, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one is unique due to its combination of a benzylidenehydrazinyl group, a thiazole ring, and a benzochromenone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C23H15N3O2S

Molecular Weight

397.5 g/mol

IUPAC Name

2-[2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl]benzo[f]chromen-3-one

InChI

InChI=1S/C23H15N3O2S/c27-22-19(12-18-17-9-5-4-8-16(17)10-11-21(18)28-22)20-14-29-23(25-20)26-24-13-15-6-2-1-3-7-15/h1-14H,(H,25,26)/b24-13+

InChI Key

QZEDBVFDQDHXLR-ZMOGYAJESA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O

Canonical SMILES

C1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.